N-[3-(Dibutylamino)phenyl]acetamide
Description
N-[3-(Dibutylamino)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the 3-position with a dibutylamino group (-N(C₄H₉)₂) and an acetamide (-NHCOCH₃) moiety. This article compares these analogs based on substituent effects, analytical methods, and applications.
Properties
CAS No. |
77734-45-3 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[3-(dibutylamino)phenyl]acetamide |
InChI |
InChI=1S/C16H26N2O/c1-4-6-11-18(12-7-5-2)16-10-8-9-15(13-16)17-14(3)19/h8-10,13H,4-7,11-12H2,1-3H3,(H,17,19) |
InChI Key |
VYAVWILUXQDDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of the alkylamino group significantly influences lipophilicity, solubility, and electronic properties:
*Calculated based on structural analogs.
Analytical Methods
RP-HPLC methods for related compounds highlight substituent-dependent retention and detection:
- N-[3-(Dimethylamino)phenyl]acetamide: Separated using methanol-acetonitrile-water (2:21:77) mobile phase with UV detection at 238 nm . Larger alkyl groups (e.g., dibutyl) would likely require higher organic content for elution.
- Chlorinated Acetamides : Photodegradation products of paracetamol (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) require specialized methods due to polar halogen substituents .
Key Structural and Functional Differences
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